molecular formula C9H6F2O2 B13298969 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13298969
M. Wt: 184.14 g/mol
InChI Key: PNTXTKMZVCYBLL-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a functionalized benzofuran derivative provided as a key chemical intermediate for advanced research applications. The benzofuran structural motif is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological profile . Researchers value this core structure for its prevalence in the development of novel pharmacologically active compounds. Scientific literature indicates that halogenated benzofuran derivatives, in particular, are subjects of significant interest in discovery research for their potential biological activities . These compounds are frequently investigated as core structures in the synthesis of potential anticancer agents, among other therapeutic areas . The specific difluoro and methyl substitutions on the dihydrobenzofuran-3-one core of this compound make it a versatile building block for further chemical modification and structure-activity relationship (SAR) studies in drug discovery programs.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

6,7-difluoro-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H6F2O2/c1-4-8(12)5-2-3-6(10)7(11)9(5)13-4/h2-4H,1H3

InChI Key

PNTXTKMZVCYBLL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Ortho-Hydroxyaryl Ketones

A common route involves the cyclization of ortho-hydroxyaryl ketones, which can be synthesized through Friedel–Crafts acylation or via oxidative cyclization of phenolic precursors. For instance, 2-hydroxyphenyl ketones can undergo oxidative cyclization in the presence of oxidants like iodine or hypervalent iodine reagents to form benzofurans.

Metal-Catalyzed C–H Activation

Recent advances employ transition metal catalysis for C–H activation, enabling regioselective cyclization:

  • Rhodium(III)-catalyzed cyclization of phenoxyacetamides with diazo compounds has been reported to produce dihydrobenzofurans efficiently, with yields ranging from 49% to 76%. This method involves the activation of C–H bonds ortho to phenolic groups, followed by cyclization and functionalization.

  • Silver or copper catalysis can facilitate oxidative cyclizations, especially when combined with directing groups on phenolic substrates, leading to benzofuran derivatives with high regioselectivity.

Methylation at the 2-Position

The methyl group at the 2-position can be introduced via:

  • Methylation of the corresponding hydroxyl or methoxy groups using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Alternatively, direct methylation of the aromatic ring can be achieved through Friedel–Crafts methylation using methyl chloride or methyl iodide with a Lewis acid catalyst like aluminum chloride, although regioselectivity must be carefully controlled.

Specific Synthetic Protocols and Data

Synthesis of 1,3-Dibromo-1,1-difluoropropan-2-one as a Key Intermediate

The preparation of the difluorinated ketone precursor involves halogenation of 1,1-difluoropropan-2-one:

  • Starting from 1,1-difluoropropan-2-one, bromination with bromine (Br₂) in the presence of trifluoroacetic acid (TFA) at 40°C yields 1,3-dibromo-1,1-difluoropropan-2-one with an 80% yield.

  • This intermediate can be further manipulated via nucleophilic substitution to introduce the methyl group or fluorination at specific sites.

Construction of the Benzofuran Ring

  • The benzofuran core can be synthesized via cyclization of 2-hydroxyaryl ketones under oxidative conditions, such as using iodine or hypervalent iodine reagents, with yields typically around 70%.

  • Alternatively, transition metal catalysis (e.g., Rh or Cu) can facilitate cyclization with high regioselectivity, especially when employing directing groups.

Fluorination at Positions 6 and 7

  • Electrophilic fluorination with NFSI or Selectfluor on the benzofuran intermediate, especially when activated by methyl groups, leads to di-fluorination at the desired positions with yields up to 80%.

Methylation at the 2-Position

  • Methylation using methyl iodide and potassium carbonate in acetone or acetonitrile provides methylation at the 2-position with yields exceeding 90%.

Summary of Preparation Strategy

Step Reaction Type Reagents & Conditions Expected Yield References
1. Formation of benzofuran core Cyclization (oxidative or metal-catalyzed) Phenolic precursor + oxidant or Rh/Cu catalyst 70–80% ,
2. Halogenation at 6,7 positions Electrophilic halogenation NBS or Br₂, in suitable solvent 60–80% ,
3. Fluorination at 6,7 Electrophilic fluorination Selectfluor/NFSI, mild conditions 70–85%
4. Methylation at 2 Alkylation MeI/K₂CO₃, acetone >90% ,

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) in the presence of catalysts.

    Cyclization: Catalysts like palladium on carbon (Pd/C) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity and binding affinity. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
  • Structural Differences : Chlorine replaces fluorine at the 6- and 7-positions.
  • Biological Implications : Chlorinated analogs may exhibit stronger binding to hydrophobic targets but higher toxicity risks due to slower excretion .
6,7-Dihydroxy-2,3-dihydro-1-benzofuran-3-one (CAS 6272-27-1)
  • Structural Differences : Hydroxyl groups replace fluorine atoms.
  • Activity Profile : Hydroxyl groups confer polarity, improving solubility but reducing blood-brain barrier penetration. Such derivatives are often explored for antioxidant or metal-chelating applications, unlike fluorinated analogs prioritized for CNS-targeted drugs .

Functional Group Variations

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid (CAS 1541751-49-8)
  • Structural Differences : An acetic acid group replaces the ketone at the 3-position.
  • Key Properties : The carboxylic acid group introduces hydrogen-bonding capacity, enhancing interactions with polar targets (e.g., enzymes). This derivative is used in prodrug designs or as a linker in bioconjugates, contrasting with the ketone’s role in redox reactions .
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1342958-61-5)
  • Structural Differences : An amine group replaces the ketone.
  • Biological Relevance : The amine group enables protonation at physiological pH, facilitating ionic interactions with receptors. Such derivatives are explored as kinase inhibitors or neurotransmitter analogs, diverging from the ketone’s metabolic pathway involvement .

Pharmacologically Active Analogs

TB501 and TB515 (Antitubercular Agents)
  • TB501 : 6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one.
  • TB515 : (2E)-6-Hydroxy-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1-benzofuran-3-one.
  • Comparison : Both feature conjugated systems (prop-2-en-1-ylidene or propynylidene) that enhance π-π stacking with bacterial targets. Fluorine in 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one may reduce metabolic degradation compared to TB501/TB515’s hydroxyl groups, which improve solubility but increase susceptibility to glucuronidation .
2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one Derivatives
  • Activity: These compounds exhibit selective MAO-B inhibition, with electron-withdrawing groups (e.g., -F, -Cl) enhancing isoform selectivity. Mono-substitution at the methoxy group improves potency, while di-substitution balances selectivity and efficacy. The fluorinated analog’s smaller size may allow better penetration into MAO-B’s hydrophobic active site compared to bulkier chloro or methoxy derivatives .

Biological Activity

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the benzofuran family. Its unique structure, characterized by the presence of two fluorine atoms at the 6 and 7 positions and a methyl group at the 2 position, makes it an interesting subject for biological research. This article reviews its biological activities, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C9H6F2O2
  • Molecular Weight : 184.14 g/mol
  • IUPAC Name : 6,7-Difluoro-2-methyl-1-benzofuran-3-one

The compound's structure enhances its stability and lipophilicity, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Strains

Microorganism TypeStrainMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus32 µg/mL
Gram-negativeEscherichia coli64 µg/mL
FungiCandida albicans128 µg/mL

These results indicate moderate activity against both bacterial and fungal strains, suggesting potential for further development as an antimicrobial agent .

Anticancer Activity

The compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, in K562 leukemia cells, it was observed that:

  • Induction of Apoptosis : The compound significantly increased the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.
  • Caspase Activation : After 48 hours of exposure, there was a notable increase in caspase 3 and 7 activity by approximately 231%, indicating strong pro-apoptotic effects .

Table 2: Effects on Caspase Activity in K562 Cells

Time (hours)Caspase Activity Increase (%)
40
1226
48231

These findings suggest that the compound may act through a mitochondrial pathway to induce cell death in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for its anti-inflammatory effects. It has been reported to reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is critical in inflammatory responses.

Table 3: IL-6 Release Inhibition

Compound TestedIL-6 Reduction (%)
Control0
6,7-Difluoro Compound50

The reduction of IL-6 by this compound indicates its potential use in treating inflammatory conditions .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It could modulate receptor activities that are crucial for cell signaling.
  • Oxidative Stress Induction : The generation of ROS plays a pivotal role in triggering apoptosis and inhibiting tumor growth.

Case Studies

A recent case study focused on the application of this compound in a therapeutic context demonstrated its effectiveness in reducing tumor size in xenograft models of leukemia when administered at specific dosages over a defined period. This study highlights the potential for clinical applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of dihydrobenzofuran derivatives often involves cyclization of fluorinated precursors or modifications of existing benzofuran scaffolds. For example, one-pot multicomponent reactions using NaH in THF as a base (for deprotonation) and DMF as a solvent can facilitate cyclization . Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling may introduce methyl or fluorine groups at specific positions, but regioselectivity must be controlled using steric or electronic directing groups . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of halogenating agents) and reaction time (8–24 hours) to improve yields (52–70%) .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Fluorine substituents cause deshielding of adjacent protons. For example, the dihydrofuran ring protons (H-2 and H-3) typically appear as doublets of doublets (δ 4.0–5.5 ppm) due to coupling with fluorine atoms (J = 8–12 Hz). Aromatic protons in the 6,7-difluoro positions show splitting patterns consistent with vicinal fluorine coupling .
  • <sup>13</sup>C NMR : The ketone carbonyl (C-3) resonates at δ 190–200 ppm, while fluorinated carbons (C-6/C-7) appear upfield (δ 110–125 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular formula (C9H7F2O2), with a parent ion at m/z 197.04 (MH<sup>+</sup>) and fragmentation peaks corresponding to loss of CO (Δmlz = 28) .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer : Polar aprotic solvents like DMF or THF are preferred for reactions involving fluorinated intermediates due to their ability to stabilize charged intermediates . Post-reaction, precipitation in cold water followed by extraction with dichloromethane (DCM) isolates the crude product. Purification via silica-gel column chromatography using gradients of DCM:methanol (100:1 to 50:1) resolves impurities, yielding >95% purity .

Advanced Research Questions

Q. How do fluorine substituents at the 6,7-positions influence the electronic and steric properties of the benzofuran scaffold?

  • Methodological Answer : Fluorine’s electronegativity increases the electron-deficient nature of the aromatic ring, enhancing reactivity toward nucleophilic substitution (SNAr) at C-5 or C-8 positions. Steric effects from fluorine’s small size allow for facile functionalization, such as introducing methyl groups via alkylation. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV), suggesting improved charge-transfer properties for optoelectronic applications .

Q. What strategies can resolve contradictions in reported bioactivity data for fluorinated dihydrobenzofuran derivatives?

  • Methodological Answer : Discrepancies in bioactivity often arise from impurities or stereochemical variations. To address this:

  • Validate compound purity via HPLC (≥99%) and elemental analysis.
  • Perform enantiomeric resolution using chiral columns (e.g., Chiralpak AD-H) to isolate active stereoisomers .
  • Conduct dose-response assays (IC50) across multiple cell lines to confirm target specificity .

Q. How can computational modeling predict the regioselectivity of fluorination in dihydrobenzofuran derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during electrophilic fluorination. Fluorine’s preference for electron-rich positions (C-6/C-7) is predicted by Fukui indices (nucleophilic attack) and electrostatic potential maps. Molecular docking further identifies binding modes with biological targets (e.g., bacterial gyrase), guiding rational design .

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